Physicochemical properties of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
Physicochemical properties of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine
A Note on the Subject Compound: Initial searches for "1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-" did not yield specific data for a compound with this exact structure. Therefore, this guide will focus on the closely related and well-documented compound, 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS Number: 10199-50-5). The methodologies and principles discussed herein are broadly applicable to the characterization of novel pyrazole derivatives.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to their diverse biological activities.[1] The compound 1-methyl-3-phenyl-1H-pyrazol-5-amine is a significant member of this class, featuring a substituted pyrazole ring that is a precursor for more complex molecular architectures.[1][2] Understanding the physicochemical properties of such a molecule is paramount for researchers in drug development, as these characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-3-phenyl-1H-pyrazol-5-amine, detailing both its known characteristics and the experimental protocols for their determination. The insights provided are intended to empower researchers to make informed decisions in the synthesis, formulation, and biological evaluation of this and related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of a compound provide the initial dataset from which its potential as a drug candidate can be evaluated.
| Property | Value | Source |
| Molecular Formula | C10H11N3 | [3][4][5] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Pale yellow crystalline powder / Cream crystals | [4][6] |
| Melting Point | 125-128 °C | [6] |
| Boiling Point (Predicted) | 368.1 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.17 g/cm³ | [6] |
| pKa (Predicted) | 3.88 ± 0.10 | [7] |
| LogP (Predicted) | 2.25 | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [6] |
Solubility
Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[8] This technique measures the thermodynamic solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at equilibrium.
Protocol:
-
Preparation of a Saturated Solution: An excess amount of 1-methyl-3-phenyl-1H-pyrazol-5-amine is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) in a sealed glass vial.[8]
-
Equilibration: The vial is agitated in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[8]
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter) to obtain a clear, saturated solution.[8]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.[8]
Causality Behind Experimental Choices:
-
Using excess solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase.
-
Prolonged agitation at a constant temperature is crucial to reach thermodynamic equilibrium, as dissolution can be a slow process.
-
Centrifugation and filtration are necessary to completely remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range.
Experimental Determination: Capillary Method
A common and reliable method for determining the melting point is the capillary method using a melting point apparatus.[10][11]
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered 1-methyl-3-phenyl-1H-pyrazol-5-amine is packed into a thin-walled capillary tube to a height of 2-3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[12]
-
Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2°C per minute) near the expected melting point.[11]
-
Recording the Melting Range: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has completely liquefied. This range is the melting point of the compound.[11]
Causality Behind Experimental Choices:
-
Fine powder ensures uniform heat distribution throughout the sample.
-
A slow heating rate near the melting point is critical to allow the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For 1-methyl-3-phenyl-1H-pyrazol-5-amine, the amino group is basic and can be protonated. The pKa value is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a widely used and robust method for pKa determination.[14][15]
Protocol:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration.[15]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).[15]
-
pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the titrant.[15]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the protonated and neutral species are equal.[14][15]
Causality Behind Experimental Choices:
-
Use of a calibrated pH meter is essential for accurate pH measurements, which are the foundation of this method.[15]
-
Stepwise addition of titrant allows the system to reach equilibrium at each point, ensuring the measured pH reflects the true state of the solution.
-
Plotting the derivative of the titration curve can help to more accurately pinpoint the inflection point, and thus the pKa.
Caption: Potentiometric Titration Workflow for pKa.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) environment.[16] It is a critical parameter that influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. The standard system for LogP measurement is the n-octanol/water partition system.
Experimental Determination: HPLC Method
While the shake-flask method is the traditional approach, the reverse-phase high-performance liquid chromatography (RP-HPLC) method is a faster, high-throughput alternative for estimating LogP.[16][17] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Setup: An RP-HPLC system with a nonpolar column (e.g., C18) is used. The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and water.[18]
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (tR) are recorded.[17][19]
-
Standard Curve Generation: The logarithm of the capacity factor (log k) is calculated for each standard (log k = log((tR - t0) / t0), where t0 is the column dead time). A linear regression analysis is performed by plotting the known LogP values of the standards against their calculated log k values.[17]
-
Sample Analysis: 1-methyl-3-phenyl-1H-pyrazol-5-amine is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Calculation: The log k for the test compound is calculated, and its LogP value is determined by interpolation from the linear regression equation of the standard curve.[17]
Causality Behind Experimental Choices:
-
RP-HPLC is used because the nonpolar stationary phase mimics a lipid environment. More lipophilic compounds interact more strongly with the column and thus have longer retention times.
-
A set of standards with a range of LogP values that bracket the expected LogP of the test compound is necessary for an accurate and reliable calibration curve.[18]
Conclusion
The physicochemical properties of 1-methyl-3-phenyl-1H-pyrazol-5-amine—solubility, melting point, pKa, and LogP—are foundational parameters that dictate its behavior in both chemical and biological systems. A thorough understanding and accurate measurement of these properties are indispensable for guiding the drug discovery and development process. The experimental protocols detailed in this guide represent robust and validated methods that provide the critical data needed to assess the potential of this and other novel pyrazole derivatives as therapeutic agents. By integrating these principles into early-stage research, scientists can more effectively design and select compounds with favorable ADME profiles, increasing the likelihood of success in developing new medicines.
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